Onapristone - 96346-61-1

Onapristone

Catalog Number: EVT-277402
CAS Number: 96346-61-1
Molecular Formula: C29H39NO3
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Onapristone is an oxo steroid.
Onapristone has been used in trials studying the treatment of Prostate Cancer, Recurrent Prostate Cancer, Metastatic Prostate Cancer, Androgen-independent Prostate Cancer, and Progesterone Receptor Positive Tumor: Max 1 Line of Prior Chemotherapy, no Prior Hormone Therapy.
Onapristone is an orally bioavailable progesterone receptor (PR) antagonist, with potential antineoplastic activity. Upon oral administration, onapristone binds to the PR and inhibits both PR activation and the associated expression of PR-responsive genes. This may inhibit PR-mediated proliferative effects in cancer cells overexpressing PR. In addition, onapristone may downregulate cancer stem cell mobilization and block immune evasion. PR is expressed on certain cancer cell types and plays a key role in tumor cell proliferation and survival.
Source and Classification

Onapristone is derived from the structural framework of steroid hormones, specifically designed to interact with the progesterone receptor. Its molecular formula is C29H39NO3C_{29}H_{39}NO_{3}, with a molecular weight of approximately 449.6249 g/mol . As a progesterone receptor antagonist, Onapristone inhibits the receptor's ability to mediate DNA transcription processes associated with tumor growth in hormone-sensitive cancers.

Synthesis Analysis

The synthesis of Onapristone involves several steps, primarily utilizing photochemical methods to achieve high yields and purity. One notable method involves the photoconversion of precursor compounds using a dielectric barrier discharge light source at specific wavelengths (approximately 308 nm). This method allows for the stereoselective conversion of intermediates into desired products with yields ranging from 45% to 60% .

Key Steps in Synthesis:

  • Starting Materials: The synthesis begins with specific acyloxypropyl derivatives.
  • Photoconversion Process: A solution containing the starting material is subjected to light irradiation in a controlled environment (e.g., falling film reactor) to promote the desired chemical transformations.
  • Purification: Post-reaction, the mixture undergoes purification processes such as column chromatography to isolate Onapristone from impurities.
Molecular Structure Analysis

Onapristone features a complex molecular structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. The compound possesses five defined stereocenters and no E/Z centers, indicating a high degree of stereochemical specificity .

Structural Characteristics:

  • Stereochemistry: The absolute configuration is critical for its interaction with the progesterone receptor.
  • Functional Groups: The presence of hydroxyl groups and nitrogen atoms plays a significant role in its binding affinity and biological activity.
Chemical Reactions Analysis

Onapristone participates in various chemical reactions primarily related to its function as a progesterone receptor antagonist. The key reactions involve:

  • Binding Interactions: Onapristone binds to the progesterone receptor, preventing receptor-mediated transcriptional activation.
  • Metabolic Transformations: In vivo studies have shown that Onapristone undergoes metabolic processes that can lead to hepatotoxicity, particularly through interactions with glucocorticoid receptors in liver tissues .

Reaction Parameters:

  • Concentration: The concentration of Onapristone during binding assays significantly influences its efficacy as an antagonist.
  • Environmental Conditions: Factors such as pH and temperature can affect both the stability and activity of Onapristone.
Mechanism of Action

Onapristone operates primarily by antagonizing the progesterone receptor, which is crucial for mediating various biological responses in target tissues. By binding to this receptor, Onapristone inhibits the transcription of genes regulated by progesterone, thereby exerting an antitumor effect.

Mechanistic Insights:

  • Receptor Binding: Onapristone exhibits high affinity for the progesterone receptor, leading to competitive inhibition against natural ligands.
  • Transcriptional Suppression: The compound effectively blocks PR-mediated transcriptional activation, which is essential for tumor growth in hormone-responsive cancers .
Physical and Chemical Properties Analysis

Onapristone is characterized by several important physical and chemical properties that influence its behavior in biological systems:

PropertyValue
Molecular Weight449.6249 g/mol
SolubilityAmorphous solid/yellow oil
Melting PointNot specified
StabilitySensitive to light
ChargeNeutral

These properties are crucial for determining dosage forms and routes of administration in clinical settings.

Applications

Onapristone has been studied extensively for its potential applications in oncology. Its primary focus has been on treating hormone-sensitive tumors such as:

  • Breast Cancer: Demonstrated efficacy in inhibiting tumor growth.
  • Endometrial Cancer: Undergoing clinical trials to evaluate safety and effectiveness.
  • Ovarian Cancer and Prostate Cancer: Investigated for potential therapeutic benefits.

Additionally, ongoing research aims to reformulate Onapristone to enhance its therapeutic index while minimizing adverse effects such as liver toxicity .

Molecular Pharmacology of Onapristone as a Progesterone Receptor Antagonist

Structural Basis of Progesterone Receptor Modulation by Onapristone

Onapristone (ZK 98299) is a steroidal antiprogestin characterized by a 4,9-diene configuration in its molecular scaffold, distinguishing it from progesterone agonists and mixed antagonists like mifepristone (RU-486). This unique structural feature—a cis-oriented C/D ring junction—forces the ligand-binding domain (LBD) of the progesterone receptor (PR) into a distinct conformational state incompatible with agonist functions. The compound exhibits high-affinity binding to human PR, with dissociation constants (Kd) of 11.6 nM and 11.90 nM for human endometrium and myometrium progesterone receptors, respectively, as determined through saturation analysis. Scatchard analysis further confirms strong binding, showing Kd values of 9.80 nM (endometrium) and 15.42 nM (myometrium) [5]. This affinity is comparable to progesterone itself, positioning onapristone as a potent competitive antagonist.

X-ray crystallographic studies of PR-antagonist complexes reveal that onapristone binding prevents the critical repositioning of Helix 12 (H12) within the PR LBD. In the agonist-bound state, H12 folds over the ligand-binding pocket to form a hydrophobic cleft that recruits coactivators like SRC-1. Onapristone’s steric bulk displaces H12 into an alternative conformation, disrupting this coactivator-binding surface. Instead, the antagonist-bound conformation favors recruitment of corepressor complexes containing NCoR (Nuclear Receptor Corepressor) or SMRT (Silencing Mediator for Retinoid and Thyroid Receptors). This molecular switch—from coactivator to corepressor recruitment—underlies onapristone’s ability to actively repress basal and ligand-dependent transcription of PR target genes [6] [9].

Table 1: Binding Affinity of Onapristone for Human Progesterone Receptor

Receptor SourceAssay TypeKd (nM)MethodReference
Endometrium PRSaturation11.6Radioligand [5]
Myometrium PRSaturation11.90Radioligand [5]
PR-A IsoformCompetitive18Radioligand [4]
PR-B IsoformCompetitive18Radioligand [4]

Differential Effects on PRA vs. PRB Isoform Signaling Pathways

The human progesterone receptor exists as two functionally distinct isoforms, PRA (94 kDa) and PRB (116 kDa), generated from a single gene via alternative promoter usage. PRB contains an additional 164 amino acids at its N-terminus, known as the B-upstream segment (BUS). This segment harbors a third activation function domain (AF3) absent in PRA, conferring stronger transcriptional activity and altering cofactor recruitment dynamics. Onapristone demonstrates differential functional effects on these isoforms, influencing its tissue-specific and gene-selective actions.

Biochemical and cellular studies reveal that onapristone binds both isoforms with equal affinity (Kd ~18 nM) [4]. However, its antagonistic efficacy differs. In T47D breast cancer cells engineered to express individual isoforms, onapristone potently inhibits PRB-mediated transcription of classical progesterone-responsive genes (e.g., SGK1, FKBPL) with IC₅₀ values consistently below 5 nM. Its potency against PRA-dependent transcription is slightly lower (IC₅₀ ~10-50 nM) [4] [6]. This difference stems partly from the stronger intrinsic transactivation capacity of PRB via AF3, making its suppression more readily measurable. Importantly, onapristone functions as a pure antagonist for both isoforms, meaning it lacks the partial agonist activity observed with mixed antagonists like mifepristone in certain promoter or cellular contexts [6] [9].

The distinct N-terminus of PRB also influences corepressor recruitment kinetics. Onapristone-bound PRB recruits NCoR/SMRT complexes with higher stoichiometry and stability compared to onapristone-bound PRA. This enhanced corepressor recruitment contributes to the profound silencing of PRB target genes involved in cell proliferation (e.g., MYC, CCND1) and provides a mechanistic basis for onapristone’s potent antiproliferative effects observed in PRB-expressing cancers [6] [10].

Transcriptional Regulation Mechanisms in Steroid Hormone-Dependent Cancers

Onapristone exerts its antitumor effects primarily through direct, genome-wide modulation of PR-driven transcriptional programs in hormone-dependent cancers like breast and endometrial carcinoma. Its mechanism involves dual strategies: 1) Passive antagonism: Competitive inhibition of progesterone binding, preventing agonist-induced gene activation. 2) Active repression: Ligand-dependent conversion of PR into a transcriptional repressor via corepressor complex recruitment.

Chromatin immunoprecipitation sequencing (ChIP-seq) analyses in breast cancer models (T47D, MCF-7) reveal that onapristone-bound PR retains the ability to bind chromatin at progesterone response elements (PREs). However, instead of recruiting coactivators (e.g., SRC-1, SRC-2, SRC-3), it recruits corepressor complexes containing NCoR, SMRT, and histone deacetylases (HDACs) [6] [9]. This recruitment leads to localized histone deacetylation, chromatin condensation, and transcriptional silencing of genes critical for tumor cell survival and proliferation. Key repressed genes include MYC, CCND1 (cyclin D1), FGF2, VEGF, and TFF1 [7] [8]. The repression of CCND1 is particularly significant, leading to G1/S cell cycle arrest in sensitive cell lines like Ishikawa endometrial cancer cells [7].

Furthermore, onapristone profoundly impacts ligand-independent PR activation. Growth factor signaling pathways (e.g., EGFR/HER2 → MAPK) can phosphorylate PR at serine residues 294 (S294) and 345 (S345), leading to PR nuclear translocation, coactivator recruitment, and target gene expression even in the absence of progesterone. This pathway contributes to endocrine resistance. Onapristone inhibits both ligand-dependent and EGF-induced phosphorylation of PR-S294. It also prevents the nuclear translocation of phosphorylated PR-S294, effectively blocking this resistance mechanism [7]. Combining onapristone with MEK inhibitors (e.g., trametinib), which block upstream MAPK activation, synergistically inhibits tumor growth in preclinical endometrial cancer models by comprehensively suppressing both ligand-dependent and growth factor-induced PR signaling [7].

Table 2: Transcriptional Effects of Onapristone in Hormone-Dependent Cancer Cells

MechanismKey Molecular EventsDownstream Genes AffectedFunctional Outcome
Passive AntagonismPrevents progesterone binding to PR; Blocks coactivator recruitmentSGK1, FKBPL, PGR (itself)Suppression of progesterone-mediated proliferation/survival
Active RepressionPR recruits NCoR/SMRT/HDAC complexes; Histone deacetylationMYC, CCND1, FGF2, VEGF, TFF1Cell cycle arrest (G1/S), reduced angiogenesis
Inhibition of Ligand-Independent ActivationBlocks EGF-induced PR-S294 phosphorylation; Prevents nuclear translocation of phospho-PRMYC, CCND1 (via bypass pathway)Synergy with MAPK inhibitors; Overcome endocrine resistance

Cross-Reactivity Profiles with Glucocorticoid and Androgen Receptors

While designed as a selective PR antagonist, onapristone exhibits measurable cross-reactivity with other members of the nuclear receptor superfamily, particularly the glucocorticoid receptor (GR) and, to a lesser extent, the androgen receptor (AR). This cross-reactivity stems from the high structural homology within the ligand-binding domains of steroid hormone receptors.

Binding assays consistently demonstrate moderate affinity of onapristone for the human GR. Reported Ki values range from 27 nM to 41.8 nM (IC₅₀ ~27 nM) [3] [4]. This affinity is significantly lower than its affinity for PR (Ki ~18 nM, IC₅₀ ~2.2-3.3 nM) but is within a pharmacologically relevant range. In functional cellular assays, onapristone acts as a partial GR antagonist. It can antagonize dexamethasone-induced GR transactivation, albeit with lower potency (IC₅₀ ~269 nM) compared to its PR antagonism [4]. Importantly, the liver expresses high levels of GR but negligible PR. This GR cross-reactivity, particularly at high systemic drug concentrations, was historically implicated in the hepatotoxicity observed with the immediate-release formulation of onapristone, likely mediated through interference with glucocorticoid-regulated hepatic functions [3].

Cross-reactivity with the AR is considerably weaker. Binding assays show IC₅₀ values >100 nM (typically 269 to >1000 nM) [4]. Functional antagonism of AR transcriptional activity is minimal at clinically relevant concentrations. Affinity for the mineralocorticoid receptor (MR) is also very low (IC₅₀ >470 to >1000 nM), making significant mineralocorticoid antagonism unlikely [3] [4].

Table 3: Receptor Cross-Reactivity Profile of Onapristone

ReceptorBinding Affinity (IC₅₀ or Ki, nM)Functional Activity of OnapristoneRelative Selectivity vs. PR
Progesterone Receptor (PR)IC₅₀: 2.2-3.3 nM (functional)Ki: 18 nM (binding)Pure Antagonist1 (Reference)
Glucocorticoid Receptor (GR)IC₅₀: 27 nMKi: 41.8 nMPartial Antagonist~6-19 fold lower
Androgen Receptor (AR)IC₅₀: 269 nMKi: >100 nMVery Weak Antagonist>50 fold lower
Mineralocorticoid Receptor (MR)IC₅₀: >470 to >1000 nMNegligible>100 fold lower

Properties

CAS Number

96346-61-1

Product Name

Onapristone

IUPAC Name

(8S,11R,13R,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C29H39NO3

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24-,25+,26-,28+,29+/m0/s1

InChI Key

IEXUMDBQLIVNHZ-YOUGDJEHSA-N

SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C

Solubility

Soluble in DMSO

Synonyms

11 beta-(4-dimethylaminophenyl)-17 alpha-hydroxy-17 beta-(3-hydroxypropyl)-13 alpha-methyl-4,9-gonadien-3-one
onapristone
ZK 299
ZK 98.299
ZK 98299
ZK-299
ZK-98299

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C

Isomeric SMILES

C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.